A-Z Guide to the Physicochemical Characterization of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol for Drug Development
A-Z Guide to the Physicochemical Characterization of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol for Drug Development
Abstract
This technical guide provides a comprehensive framework for the physicochemical characterization of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol, a substituted pyrazole derivative of interest in medicinal chemistry. Recognizing that robust physicochemical profiling is fundamental to successful drug discovery, this document outlines both computational predictions and detailed, field-proven experimental protocols.[1][2][3] We delve into the causality behind methodological choices for determining critical parameters, including aqueous solubility, lipophilicity (LogP/LogD), ionization constant (pKa), and chemical stability. The interplay of these properties is discussed in the context of Absorption, Distribution, Metabolism, and Excretion (ADME), providing a predictive roadmap for formulation development and in vivo performance. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to establish a foundational data package for this, or structurally related, novel chemical entity.
Molecular Identity and Structure Elucidation
The subject of this guide is 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol. The aminopyrazole moiety is a recognized scaffold in medicinal chemistry, appearing in compounds designed for a range of biological targets.[4] Accurate characterization begins with unambiguous identification.
Table 1: Compound Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol | - |
| CAS Number | 5920-56-9 | [] |
| Molecular Formula | C₇H₁₃N₃O | |
| Molecular Weight | 155.20 g/mol | [6] |
| Canonical SMILES | CC1=C(N)C(=NN1CCO)C | - |
| InChI Key | WZHNTJHBGUAYTM-UHFFFAOYSA-N |
Chemical Structure
The molecular structure comprises a 3,5-dimethyl-1H-pyrazol-4-amine core functionalized with an ethanol group at the N1 position. This structure imparts specific chemical characteristics, including hydrogen bond donors (amine and hydroxyl groups) and acceptors (pyrazole nitrogens and hydroxyl oxygen), which are critical to its physicochemical behavior.
Predicted Physicochemical Profile (In Silico Analysis)
Prior to embarking on extensive laboratory work, computational models provide valuable, instantaneous estimates of core properties. These predictions help anticipate experimental challenges and guide analytical method development. The data below are derived from established algorithms like XLogP3 and Cactvs.[6][7][8][9]
Table 2: Computationally Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| XLogP3 | -0.3 to 0.8 | Predicts lipophilicity; values in this range suggest good aqueous solubility and potentially limited passive membrane permeability. |
| Topological Polar Surface Area (TPSA) | 64.1 Ų | Indicates polarity and hydrogen bonding capacity; a value < 140 Ų is generally favorable for cell permeability. |
| Hydrogen Bond Donors | 2 | Influences solubility and membrane interactions. |
| Hydrogen Bond Acceptors | 4 | Influences solubility and target binding. |
| pKa (Strongest Acidic) | ~14.5 (hydroxyl) | The ethanol group is a very weak acid. |
| pKa (Strongest Basic) | ~5.5 (amino) | The aromatic amine is predicted to be a weak base. Ionization state will change significantly in the GI tract. |
Experimental Determination of Core Physicochemical Properties
While predictive models are useful, experimentally derived data are the gold standard for regulatory submissions and accurate development decisions. The following sections detail the standard methodologies for characterizing the key physicochemical properties of a new chemical entity.
Aqueous Solubility
Importance: Solubility is a master variable that directly influences a drug's dissolution rate, bioavailability, and the feasibility of developing liquid formulations.[3] Low solubility is a primary contributor to drug candidate attrition.[10]
Chosen Methodology: Shake-Flask Method (Thermodynamic Equilibrium Solubility)
This method is considered the "gold standard" for its reliability in determining the true thermodynamic solubility of a compound.[11] It involves allowing an excess of the solid compound to equilibrate with a specific aqueous medium over a set period.
Step-by-Step Protocol:
-
Preparation of Media: Prepare buffers at physiologically relevant pH values: pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer, simulated intestinal fluid).[12]
-
Compound Addition: Add an excess amount of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol to separate glass vials containing a known volume (e.g., 5 mL) of each buffer. The "excess" should be sufficient to maintain a solid phase after equilibrium is reached.[13]
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance) and agitation speed.[12] Allow the system to equilibrate for a minimum of 24-48 hours to ensure thermodynamic equilibrium is achieved.[11][13]
-
Phase Separation: After equilibration, stop agitation and allow the vials to stand, permitting the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant. To remove any remaining particulates, filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). The concentration is determined against a standard calibration curve.
Causality and Self-Validation:
-
Why 37 °C? This temperature mimics physiological conditions in the human body, providing data that is more relevant for predicting in vivo dissolution.[12]
-
Why excess solid? The continuous presence of undissolved solid is critical to ensure the solution remains saturated, which is the definition of thermodynamic solubility.[11]
-
Why 24-48 hours? This duration is typically sufficient for most compounds to reach a stable equilibrium, where the rate of dissolution equals the rate of precipitation.[13] Time points (e.g., 24h, 48h, 72h) can be taken to confirm that the concentration has plateaued, thus validating that equilibrium has been reached.
Lipophilicity (LogP / LogD)
Importance: Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic clearance.[3][14] It is typically expressed as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.[15]
Chosen Methodology: Shake-Flask Method
This classic method directly measures the partitioning of a compound between n-octanol (simulating a lipid bilayer) and an aqueous buffer.[16][17] It remains the reference method for its accuracy when performed correctly.[18]
Step-by-Step Protocol:
-
System Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer at pH 7.4 to mimic physiological conditions) and pre-saturate it with n-octanol by mixing and allowing the phases to separate. Likewise, pre-saturate the n-octanol with the aqueous buffer. This minimizes volume changes during the experiment.
-
Compound Addition: Prepare a stock solution of the compound in the aqueous phase. Add a known volume of this stock solution to a vial containing a known volume of the pre-saturated n-octanol (e.g., in a 1:1 volume ratio).
-
Partitioning: Seal the vial and shake vigorously for a set period (e.g., 30 minutes) to facilitate partitioning.
-
Equilibration & Separation: Allow the vial to stand or centrifuge it at low speed to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate LogD using the formula: LogD_pH = log₁₀ ( [Compound]_octanol / [Compound]_aqueous )
Causality and Self-Validation:
-
Why pH 7.4? This is the physiological pH of blood plasma, making LogD₇.₄ a highly relevant parameter for predicting in vivo distribution.[15]
-
Why pre-saturate solvents? n-Octanol and water are partially miscible. Pre-saturation ensures that the volumes of each phase do not change during the experiment, which would otherwise introduce significant error into the final concentration measurements.
-
Why measure both phases? Measuring the concentration in both phases and performing a mass balance calculation (i.e., ensuring the total amount of drug recovered equals the amount initially added) serves as an internal validation of the experiment's accuracy.
Ionization Constant (pKa)
Importance: The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. Since the ionized form is typically more water-soluble and the neutral form is more membrane-permeable, pKa dictates how a drug's properties will change as it moves through the varying pH environments of the gastrointestinal tract and bloodstream.[19]
Chosen Methodology: Potentiometric Titration
This is a highly precise and standard method for pKa determination.[20] It involves titrating a solution of the compound with a strong acid or base and monitoring the resulting pH change with a calibrated electrode.[21]
Step-by-Step Protocol:
-
Solution Preparation: Dissolve an accurately weighed amount of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1 mM).[21]
-
Initial pH Adjustment: For determining a basic pKa, first titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to ensure the basic group (the 4-amino group) is fully protonated.
-
Titration: Slowly titrate the acidified solution with a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be precisely identified from the inflection point of the titration curve (often found by taking the first or second derivative of the curve).[19][22]
Causality and Self-Validation:
-
Why a calibrated pH meter? The accuracy of the pKa value is entirely dependent on the accuracy of the pH measurements. Calibration with at least three standard buffers (e.g., pH 4, 7, and 10) is mandatory.[21]
-
Why determine the inflection point? The inflection point of the titration curve represents the point of fastest pH change, which corresponds to the equivalence point where all the protonated base has been neutralized. The pKa is the pH at exactly half of this volume, where the concentrations of the protonated (conjugate acid) and neutral (base) species are equal.[23]
-
Why use specialized software? Modern titration systems use software that automates the process and applies sophisticated algorithms to calculate the derivative of the curve, allowing for a more objective and precise determination of the inflection point and, consequently, the pKa.[22]
Chemical Stability
Importance: Assessing a molecule's intrinsic stability is crucial for determining its shelf-life, identifying potential degradation products, and developing a stable formulation.[24][25] Forced degradation studies are a regulatory requirement and are essential for developing stability-indicating analytical methods.[26][27]
Chosen Methodology: Forced Degradation (Stress Testing)
This involves subjecting the compound to harsh chemical and physical conditions to accelerate its degradation, aiming for a target degradation of 5-20%.[26][27]
Step-by-Step Protocol:
-
Condition Setup: Prepare solutions of the compound (~1 mg/mL) and subject them to the following stress conditions in parallel with a control solution stored at ambient temperature:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C.
-
Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Thermal: Solid compound and solution at 80 °C.
-
Photolytic: Expose solid and solution to a calibrated light source providing UV and visible light (e.g., minimum 1.2 million lux hours and 200 watt-hours/m² as per ICH Q1B guidelines).[25]
-
-
Time Points: Sample each condition at various time points (e.g., 2, 8, 24, 48 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method. This method must be able to separate the parent compound from all significant degradation products. A photodiode array (PDA) detector is used to assess peak purity.
-
Reporting: Report the percentage of parent compound remaining and the percentage of each major degradant formed under each condition.
Causality and Self-Validation:
-
Why 5-20% degradation? This range is considered ideal. Less than 5% suggests the stress was insufficient, while more than 20% can lead to secondary degradation, complicating the analysis of primary degradation pathways.[26]
-
Why a stability-indicating method? The core purpose of the study is to prove that the analytical method can detect and quantify the compound in the presence of its breakdown products. This is validated by demonstrating baseline separation of all peaks and by using peak purity analysis to ensure the main peak is not co-eluting with a degradant.[28]
-
Why multiple conditions? Different functional groups are susceptible to different degradation mechanisms. The aminopyrazole core may be susceptible to oxidation, while the ethanol side chain could undergo different reactions. Using a panel of stressors ensures a comprehensive stability profile is established.[24]
Integrated Analysis for Drug Development
The individual physicochemical properties do not exist in isolation. They form an interconnected web that collectively dictates the ADME profile of a drug candidate. Understanding these relationships is key to making informed decisions in a drug discovery program.[1][14]
For 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol, the predicted low LogP and basic pKa suggest that its absorption may be pH-dependent, with potentially higher solubility in the acidic environment of the stomach but variable permeability. Its high polarity (indicated by TPSA and LogP) suggests that it may have limited distribution into tissues like the brain and may be primarily eliminated via renal excretion. The stability profile will dictate the allowable excipients and storage conditions for any developed formulation.
Conclusion
This guide establishes a robust, scientifically-grounded framework for the comprehensive physicochemical characterization of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol. By integrating computational predictions with gold-standard experimental protocols, researchers can generate the high-quality data necessary to assess the compound's drug-like properties. The detailed methodologies for determining solubility, lipophilicity, pKa, and stability are designed to be self-validating and provide the causal understanding required for effective problem-solving in drug development. This foundational dataset will empower scientists to make informed decisions regarding candidate progression, formulation design, and the prediction of in vivo pharmacokinetics.
References
- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
- 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol hydrochloride. Sigma-Aldrich.
- Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable.
- Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis.
- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Technology Networks.
- Importance of Physicochemical Properties In Drug Discovery.
- Methods for Determination of Lipophilicity. Encyclopedia.pub.
- FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- LogP/D. Cambridge MedChem Consulting.
- Protocol for Determining pKa Using Potentiometric Titration.
- The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.
- Physical Properties in Drug Design.
- Interlaboratory study of log P determination by shake-flask and potentiometric methods. Semantic Scholar.
- Forced Degrad
- Development of forced degradation and stability indicating studies of drugs—A review.
- LogP / LogD shake-flask method. Protocols.io.
- Forced degrad
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
- Development of Methods for the Determination of pKa Values.
- 2-(4-AMINO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHANOL, 95%. Achemica.
- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
- 2-(4-Amino-1h-pyrazol-1-yl)ethanol. A2B Chem.
- 2-(4-{[(furan-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol. PubChem.
- 2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL. PubChem.
- Can anyone tell me how to perform equilibrium solubility studies step by step practically?
- 2-(4-Amino-5-isopentyl-pyrazol-1-yl)ethanol. PubChem.
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
- Annex 4.
- Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO.
- 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethanol. ChemScene.
- Solubility Testing – Shake Flask Method. BioAssay Systems.
- Pyrazole, 4-amino-3,5-dimethyl-. PubChem.
- Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
- 1,5-Dimethyl-4-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-.
- Synthesis and structure of 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one.
Sources
- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(4-{[(furan-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol | C10H13N3O2 | CID 110924595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(4-Amino-5-isopentyl-pyrazol-1-yl)ethanol | C10H19N3O | CID 145427917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pyrazole, 4-amino-3,5-dimethyl- | C5H9N3 | CID 78931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 11. researchgate.net [researchgate.net]
- 12. who.int [who.int]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 16. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. LogP / LogD shake-flask method [protocols.io]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 25. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pharmtech.com [pharmtech.com]
- 27. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 28. acv-verdun.fr [acv-verdun.fr]
